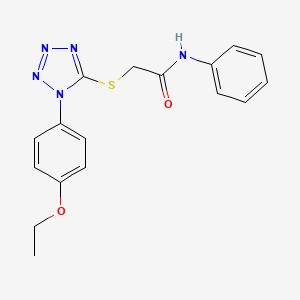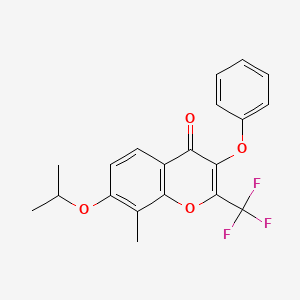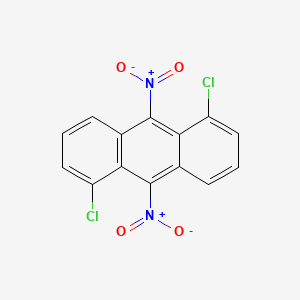
2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone is an organic compound with a complex structure that includes a chlorophenyl group, a furan ring, and a hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group and the hydrazone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydrazone moiety or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with certain enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone: shares similarities with other hydrazone-containing compounds and furan derivatives.
4-Chlorophenylhydrazone: Another compound with a hydrazone moiety and a chlorophenyl group.
Furan-2-carbaldehyde: A simpler furan derivative that can be used as a starting material for more complex syntheses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H15ClN2O3 |
|---|---|
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C15H15ClN2O3/c1-18(2)17-9-12-7-8-13(21-12)15(20)14(19)10-3-5-11(16)6-4-10/h3-9,14,19H,1-2H3/b17-9+ |
Clé InChI |
QFTUBHCAIZYMNP-RQZCQDPDSA-N |
SMILES isomérique |
CN(C)/N=C/C1=CC=C(O1)C(=O)C(C2=CC=C(C=C2)Cl)O |
SMILES canonique |
CN(C)N=CC1=CC=C(O1)C(=O)C(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)


![5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976126.png)

![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11976148.png)
![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B11976159.png)
